molecular formula C8H5Br2NO3 B13800037 2,6-Dibromo-4-(2-nitroethenyl)phenol CAS No. 82040-80-0

2,6-Dibromo-4-(2-nitroethenyl)phenol

Cat. No.: B13800037
CAS No.: 82040-80-0
M. Wt: 322.94 g/mol
InChI Key: CTJGBTQBMJYEIT-OWOJBTEDSA-N
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Description

2,6-Dibromo-4-(2-nitroethenyl)phenol is an organic compound with the molecular formula C8H5Br2NO3 It is a derivative of phenol, characterized by the presence of two bromine atoms and a nitroethenyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-(2-nitroethenyl)phenol typically involves the bromination of 4-(2-nitroethenyl)phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(2-nitroethenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dibromo-4-(2-nitroethenyl)phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(2-nitroethenyl)phenol involves its interaction with specific molecular targets. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The bromine atoms contribute to the compound’s reactivity and ability to form covalent bonds with target molecules. These interactions can modulate various biochemical pathways and exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-nitrophenol
  • 2,6-Dibromo-4-methylaniline
  • 2,6-Dibromo-4-phenoxyphenol

Uniqueness

2,6-Dibromo-4-(2-nitroethenyl)phenol is unique due to the presence of both bromine atoms and a nitroethenyl group, which confer distinct chemical properties and reactivity.

Properties

CAS No.

82040-80-0

Molecular Formula

C8H5Br2NO3

Molecular Weight

322.94 g/mol

IUPAC Name

2,6-dibromo-4-[(E)-2-nitroethenyl]phenol

InChI

InChI=1S/C8H5Br2NO3/c9-6-3-5(1-2-11(13)14)4-7(10)8(6)12/h1-4,12H/b2-1+

InChI Key

CTJGBTQBMJYEIT-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Br)O)Br)/C=C/[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C=C[N+](=O)[O-]

Origin of Product

United States

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